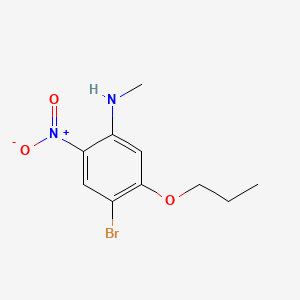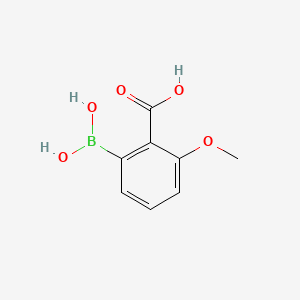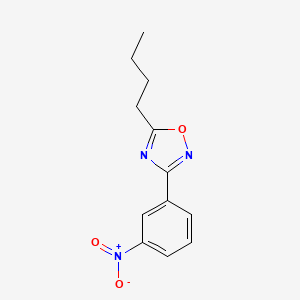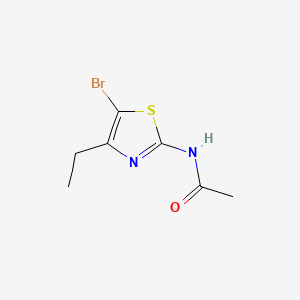
3-(3-Aminofenil)-5-metilimidazolidina-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with an aminophenyl group and a methyl group
Aplicaciones Científicas De Investigación
3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
The primary target of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various cancers, including ovarian and endometrial cancers . It is highly restricted on normal tissues, making it a promising target for cancer therapy .
Mode of Action
The compound is part of a novel homogeneous antibody-drug conjugate (ADC) known as STRO-002 . STRO-002 is generated by conjugating a novel cleavable 3-aminophenyl hemiasterlin linker-warhead (SC239) to a high-affinity anti-FolRα antibody . The ADC binds to FolRα with high affinity, rapidly internalizes into target-positive cells, and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) . SC209 has reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .
Biochemical Pathways
The compound affects the tubulin biochemistry within the cell . Tubulin is a globular protein and is the main constituent of microtubules, which are involved in a wide variety of cellular processes, including mitosis and intracellular transport . By targeting tubulin, the compound disrupts these processes, leading to cell death .
Pharmacokinetics
STRO-002 is stable in circulation with no change in the drug-antibody ratio (DAR) for up to 21 days and has a half-life of 6.4 days in mice . This suggests that the compound has good bioavailability and can remain active in the body for an extended period .
Result of Action
The compound’s action results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . It also lacks nonspecific cytotoxicity toward FolRα-negative cell lines, but bystander killing of target-negative cells is observed when co-cultured with target-positive cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the tumor microenvironment, which can vary widely in factors such as pH, oxygen levels, and nutrient availability . Additionally, the compound’s stability could potentially be affected by factors such as temperature and pH . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 3-aminophenyl derivatives with suitable imidazolidine precursors. One common method includes the cyclization of 3-aminophenyl urea with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.
Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further functionalized for specific applications.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Aminophenyl)-5-methylimidazolidine-2,4-dione: Similar structure but with the amino group in the para position.
3-(3-Aminophenyl)-5-ethylimidazolidine-2,4-dione: Similar structure but with an ethyl group instead of a methyl group.
3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione derivatives: Various derivatives with different substituents on the phenyl or imidazolidine rings.
Uniqueness
3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in multiple fields.
Propiedades
IUPAC Name |
3-(3-aminophenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-9(14)13(10(15)12-6)8-4-2-3-7(11)5-8/h2-6H,11H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNOJYOOGZEWFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656749 |
Source


|
| Record name | 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214061-96-7 |
Source


|
| Record name | 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)










![6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B594979.png)


